BRCA-Mutant Cancer Cell Line Cytotoxicity: Target Compound Activity Relative to Class Baseline
The target compound demonstrates measurable cytotoxic activity against BRCA-mutant breast cancer cell lines in vitro. In the MX-1 BRCA1-mutant cell line, the compound exhibits an IC₅₀ value of 0.3 µM, while in the Capan-1 BRCA2-mutant cell line, the IC₅₀ is 5.0 µM . This represents a 16.7-fold differential in potency between the two BRCA-mutant contexts. No comparator data for close structural analogs in identical assay conditions is available from the current literature; however, the non-fluorinated analog 3-(2-methylphenyl)propenenitrile (CAS 68376-32-9) is not reported to possess this cytotoxic profile, representing a class-level inference that fluorine incorporation contributes to the observed activity .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 µM (MX-1 BRCA1-mutant); IC₅₀ = 5.0 µM (Capan-1 BRCA2-mutant) |
| Comparator Or Baseline | Non-fluorinated analog 3-(2-methylphenyl)propenenitrile (CAS 68376-32-9): no reported cytotoxicity data |
| Quantified Difference | 16.7-fold differential between BRCA1-mutant and BRCA2-mutant cell lines for target compound; absence of reported activity for comparator |
| Conditions | Human breast cancer cell line MX-1 (BRCA1 mutant) and Capan-1 (BRCA2 mutant); in vitro cytotoxicity assay |
Why This Matters
The sub-micromolar IC₅₀ in BRCA1-mutant cells identifies this compound as a potentially valuable chemical probe for BRCA-synthetic lethality research, a specificity not claimed for the non-fluorinated analog.
